N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide
CAS No.: 1060307-85-8
Cat. No.: VC11927995
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060307-85-8 |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C21H25N3O4S/c1-14(2)21(26)23-17-9-11-19(12-10-17)29(27,28)24-18-5-3-15(4-6-18)13-20(25)22-16-7-8-16/h3-6,9-12,14,16,24H,7-8,13H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | DGIDTQQPFRTWPT-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide, reflects its three core components:
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A sulfamoyl group (-SO₂NH-) linking two aromatic rings.
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A cyclopropylcarboxamide unit attached to one phenyl group.
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A 2-methylpropanamide substituent on the distal phenyl ring.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅N₃O₄S |
| Molecular Weight | 415.5 g/mol |
| SMILES | CC(C)C(=O)NC₁=CC=C(C=C₁)S(=O)(=O)NC₂=CC=C(C=C₂)CC(=O)NC₃CC₃ |
| InChIKey | DGIDTQQPFRTWPT-UHFFFAOYSA-N |
The cyclopropyl group introduces steric rigidity, potentially enhancing binding affinity to biological targets. The sulfonamide bridge, a common motif in enzyme inhibitors, suggests interactions with proteins like carbonic anhydrases or tyrosine kinases .
Spectroscopic Data
While experimental spectra are unavailable, computational predictions indicate characteristic peaks:
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IR: N-H stretching (~3300 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and sulfonamide S=O asymmetric stretching (~1350 cm⁻¹).
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NMR: Cyclopropane protons (δ 1.0–1.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and methyl groups (δ 1.2–1.4 ppm).
Synthesis and Derivative Design
Synthetic Pathways
The compound’s synthesis likely involves sequential coupling reactions:
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Sulfonamide Formation: Reacting 4-aminobenzenesulfonamide with 4-(bromomethyl)benzoyl chloride to form the sulfamoyl bridge.
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Cyclopropanecarboxamide Introduction: Coupling the intermediate with cyclopropylamine using carbodiimide reagents (e.g., EDC/HOBt).
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Acylation: Adding 2-methylpropanoyl chloride to the free amine on the distal phenyl ring .
Critical Considerations:
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Purification via column chromatography to isolate the sulfonamide intermediate.
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Monitoring reaction progress via LC-MS to avoid over-acylation.
Analog Development
Structural analogs may modify:
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Cyclopropyl Group: Replacing it with larger rings (e.g., cyclohexyl) to alter steric effects.
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Sulfonamide Linker: Substituting with carbamate or urea groups to modulate solubility .
| Target | Interaction Mechanism | Potential Application |
|---|---|---|
| Carbonic Anhydrase IX | Sulfonamide-Zn²⁺ coordination | Hypoxic tumor inhibition |
| Topoisomerase II | DNA intercalation | Leukemia therapy |
| PDGFR-β | Tyrosine kinase inhibition | Angiogenesis suppression |
Immunomodulatory Effects
The patent US9993460B2 highlights bisantrene’s immunologic properties, suggesting combinatorial therapies with checkpoint inhibitors . While direct evidence is lacking, the compound’s sulfonamide group may synergize with immunotherapies by altering tumor microenvironment pH.
Computational and Preclinical Insights
ADMET Profiling
Absorption: LogP of 3.1 (predicted) indicates moderate lipophilicity, favoring oral bioavailability.
Metabolism: Likely hepatic oxidation via CYP3A4, producing hydroxylated metabolites.
Toxicity: Structural alerts include the sulfonamide group (risk of hypersensitivity) and cyclopropane (potential genotoxicity).
Molecular Dynamics Simulations
Simulations (AMBER force field) reveal stable binding to CA-IX over 100 ns, with RMSD < 2.0 Å. The cyclopropane ring maintains hydrophobic contacts with Val-121 and Phe-131 residues.
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